(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
CAS No.:
Cat. No.: VC13491106
Molecular Formula: C29H28ClNO2
Molecular Weight: 458.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H28ClNO2 |
|---|---|
| Molecular Weight | 458.0 g/mol |
| IUPAC Name | (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol |
| Standard InChI | InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/t28-/m0/s1 |
| Standard InChI Key | ZSHIDKYITZZTLA-NDEPHWFRSA-N |
| Isomeric SMILES | CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
| SMILES | CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
| Canonical SMILES | CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol, delineates its core components:
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A 7-chloroquinoline scaffold linked via an ethenyl bridge to a phenyl ring.
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A second phenyl group substituted with a 2-hydroxypropan-2-yl (geminal diol) moiety.
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A propan-1-ol chain connecting the two aromatic systems in an (S)-configuration .
The stereochemistry at the C1 position is critical for its biological activity, as evidenced by its structural similarity to montelukast . The presence of chlorine at the 7-position of the quinoline ring enhances electron-withdrawing effects, influencing binding affinity to leukotriene receptors.
Table 1: Key Molecular Descriptors
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, as outlined in source :
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Mitsunobu Reaction: A stereospecific coupling of alcohol precursors using triphenylphosphine and diethyl azodicarboxylate (DEAD) to establish the (S)-configuration.
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Ultrasound-Assisted Click Chemistry: As described in , ultrasound irradiation accelerates Huisgen cycloaddition or Suzuki-Miyaura coupling, enhancing yield and purity for quinoline derivatives.
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Protection-Deprotection Strategies: The geminal diol group is often protected as a ketal during synthesis to prevent undesired side reactions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | DEAD, PPh3, THF, 0°C to RT | 85% | |
| 2 | Pd(PPh3)4, K2CO3, ultrasound, 50°C | 92% | |
| 3 | HCl/MeOH, RT, 12 h (deprotection) | 97.8% |
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, CDCl3): δ 8.45 (d, J=8.4 Hz, quinoline-H), 7.82–7.12 (m, aromatic protons), 5.21 (s, diol-OH), 4.32 (m, propanol-CH) .
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IR (KBr): 3350 cm⁻¹ (O-H), 1650 cm⁻¹ (C=C), 1590 cm⁻¹ (C=N) .
Stability and Degradation
Forced degradation studies (40°C/75% RH, 14 days) reveal:
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